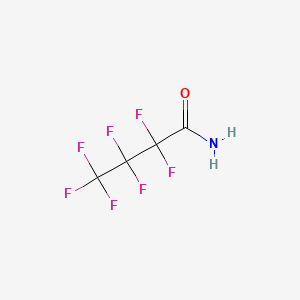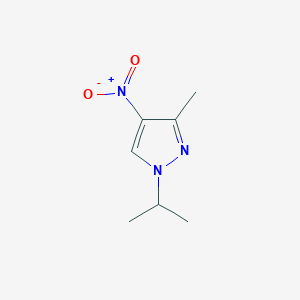
Heptafluorobutyramide
Vue d'ensemble
Description
Heptafluorobutyramide is a chemical compound with the molecular formula C4H2F7NO. It has a molecular weight of 213.05 . It is a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of Heptafluorobutyramide consists of 4 carbon atoms, 2 hydrogen atoms, 7 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . Unfortunately, the detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis
Heptafluorobutyramide has a melting point of 103°C and a predicted boiling point of 105.0±35.0°C. It has an estimated density of 1.5891 . The form is a powder to crystal and the color is white to light yellow .Applications De Recherche Scientifique
Proteomics Research
Heptafluorobutyramide: is utilized in proteomics, which is the large-scale study of proteins. It’s particularly used in the specialty area of proteomics research for its unique properties . The compound’s ability to interact with proteins can help in identifying and quantifying them, which is crucial for understanding their functions and structure.
Fluorescence Microscopy
In life sciences, Heptafluorobutyramide may be used to enhance fluorescence microscopy techniques. This application is vital for monitoring living cells and studying various biological processes at a subcellular level . The compound’s characteristics could potentially improve the stability and quantum yield of fluorophores used in this method.
Water Contaminant Analysis
Heptafluorobutyramide: can be applied in environmental science for the analysis of water contaminants. It’s involved in reactions with 2,4-dinitrophenylhydrazine for subsequent HPLC analysis, which is essential for identifying potential harmful substances in water supplies .
Advanced Imaging Techniques
The compound’s properties may be leveraged in advanced imaging techniques like photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM) . These super-resolution microscopic techniques allow detection and resolution of signals at the level of individual molecules, contributing significantly to biological research fields .
Safety and Hazards
Heptafluorobutyramide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F7NO/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBJABJCODOMEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060965 | |
| Record name | Heptafluorobutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptafluorobutyramide | |
CAS RN |
662-50-0 | |
| Record name | Heptafluorobutyramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=662-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutyramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000662500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptafluorobutyramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide, 2,2,3,3,4,4,4-heptafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptafluorobutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,4-heptafluorobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,3,3,4,4,4-HEPTAFLUOROBUTYRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT3XBZ8TFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Heptafluorobutyramide reacts with specific functional groups in target analytes to form volatile derivatives. These derivatives exhibit improved chromatographic properties and enhanced electron capture sensitivity, enabling their detection and quantification at very low concentrations. [, , ] This is particularly valuable for analyzing compounds like amines, which may have poor volatility or low sensitivity in their native form. [, ]
A: Heptafluorobutyramide is commonly used to derivatize primary and secondary amines. [, ] For instance, it has been successfully utilized in studies to quantify drugs like ketamine, amphetamine, ephedrine, and protriptyline in biological samples. [, , ] Additionally, it has been used to analyze catecholamines by forming O-trimethylsilyl, N-heptafluorobutylacyl derivatives. []
A: In a study analyzing ketamine, derivatization with heptafluorobutyric anhydride (HFBA), which forms the heptafluorobutyramide derivative, enabled researchers to comprehensively characterize its fragmentation pattern using GC-EI-MS. [] This detailed understanding of the fragmentation is crucial for accurate identification and quantification of the drug in forensic investigations.
A: Yes, other reagents like pentafluorobenzamide (PFBO), pentafluoropropionamide (PFPA), and trifluoroacetamide (TFA) are also used. [, ] The choice depends on the specific analyte and analytical goals. Research suggests that PFBO derivatives generally offer better electron capture sensitivity for primary amines compared to HFBA, PFPA, or TFA. []
A: The presence of seven fluorine atoms in the heptafluorobutyramide molecule increases its electron affinity. This property makes its derivatives highly sensitive to electron capture detection during GC-MS analysis. []
ANone: The molecular formula of heptafluorobutyramide is C4H4F7NO, and its molecular weight is 229.08 g/mol.
A: While generally stable, the stability of heptafluorobutyramide and its derivatives can be influenced by factors like temperature, pH, and the specific analyte being derivatized. Careful optimization of derivatization and analysis conditions is crucial for reliable results. []
A: A method was developed to quantify fungicides like iprodione, vinclozolin, and procymidone in food. [] This method involved alkaline degradation of the fungicides to 3,5-dichloroaniline, followed by derivatization with heptafluorobutyric anhydride. The resulting heptafluorobutyramide derivative of 3,5-dichloroaniline was then analyzed using GC, allowing for sensitive detection of these fungicides in various food matrices.
A: Yes, a study utilized heptafluorobutyramide derivatization for analyzing melatonin content in pharmaceutical tablets. [] After extraction from the tablets and derivatization with N-methyl-N-trimethylsilyl-heptafluorobutyramide (MTSHFBA), melatonin was quantified using GC-MS, demonstrating the applicability of this approach in pharmaceutical analysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1361003.png)
![[{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1361011.png)


![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B1361018.png)
![3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1361020.png)
![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)




